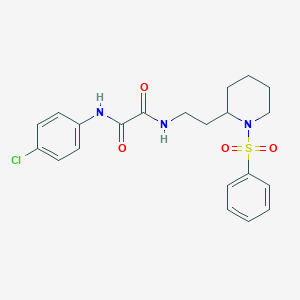

N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(4-Chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- N1-substituent: A 4-chlorophenyl group, a common pharmacophore in antiviral and bioactive compounds due to its electron-withdrawing properties.

- N2-substituent: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl moiety, which introduces a sulfonyl group attached to a piperidine ring. This structural feature may enhance lipophilicity and influence target binding.

- Core structure: The oxalamide (N1,N2-linked oxalyl group) scaffold, known for its versatility in drug design, particularly in HIV entry inhibitors and flavor compounds .

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c22-16-9-11-17(12-10-16)24-21(27)20(26)23-14-13-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZAVTOIBQVJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 2-chloroethylamine hydrochloride with phenylsulfonyl chloride under basic conditions to yield 1-(phenylsulfonyl)piperidine.

Coupling with 4-Chlorophenyl Isocyanate: The piperidine intermediate is then reacted with 4-chlorophenyl isocyanate to form the corresponding urea derivative.

Oxalamide Formation: Finally, the urea derivative is treated with oxalyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H24ClN3O4S

- Molecular Weight : 450.0 g/mol

- CAS Number : 898444-84-3

The compound's structure is characterized by the presence of a chlorophenyl group, which may contribute to its biological activity. The oxalamide linkage is particularly relevant in medicinal chemistry as it can influence the compound's interaction with biological targets.

Antidepressant Activity

Research indicates that derivatives of oxalamides can exhibit antidepressant-like effects. The structural features of N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide may facilitate interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can enhance mood and alleviate symptoms of depression through modulation of these neurotransmitter systems.

Analgesic Properties

The phenylsulfonyl piperidine motif has been associated with analgesic activity. Compounds containing this structure have been investigated for their ability to reduce pain perception in various animal models. The mechanism often involves the inhibition of pain pathways in the central nervous system, making this compound a candidate for further exploration in pain management therapies.

Anticancer Potential

Recent studies have explored the anticancer properties of oxalamide derivatives. The unique combination of functionalities in this compound suggests potential activity against cancer cell lines. Preliminary data indicate that such compounds can induce apoptosis in specific cancer types, warranting further investigation into their mechanisms and efficacy.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Formation of the Piperidine Ring : Utilizing various reagents to construct the piperidine backbone.

- Oxalamide Linkage Formation : Employing coupling reactions to attach the oxalamide moiety to the piperidine structure.

This synthetic pathway allows for modifications that can yield derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Antidepressant Activity Evaluation

A study conducted on a series of oxalamide derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The evaluation involved behavioral tests such as the forced swim test and tail suspension test, where treated animals exhibited reduced immobility times compared to controls.

Case Study 2: Analgesic Efficacy Assessment

In another investigation focused on analgesic properties, this compound was tested against established pain models (e.g., formalin-induced pain). Results indicated a notable decrease in pain response in treated subjects, suggesting that the compound effectively modulates nociceptive pathways.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its sulfonyl group may interact with viral proteins, inhibiting their function and providing antiviral activity.

Comparison with Similar Compounds

Structural Analogues in HIV Entry Inhibition

Compounds in , and 4 share the N1-(4-chlorophenyl)oxalamide core but differ in N2-substituents, primarily incorporating thiazole-piperidine/pyrrolidine hybrids (Table 1).

Table 1: Comparison of Key Oxalamide Derivatives Targeting HIV

Key Observations :

- Bioactivity : The hydroxyethyl-thiazole motif in Compounds 8–15 is critical for binding to the HIV CD4-binding site, as demonstrated by their antiviral activity . The target compound’s phenylsulfonyl group may reduce solubility compared to hydroxyethyl analogs but could improve membrane permeability.

- Stereochemistry : Compounds like 14 () exist as 1:1 stereoisomer mixtures, whereas others (e.g., 11 in ) are single isomers. The target compound’s stereochemical configuration (unreported) could significantly impact its efficacy .

Comparison with Sulfonamide Derivatives (W-15)

describes W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide), a sulfonamide analog with structural similarities to the target compound’s phenylsulfonyl-piperidine moiety (Table 2).

Table 2: Sulfonamide vs. Sulfonyl Group Impact

Key Observations :

- W-15’s unsaturated piperidinylidene ring reduces conformational flexibility compared to the target’s saturated piperidine .

Comparison with Umami Flavor Oxalamides

and highlight S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), an oxalamide approved as a flavor enhancer. Unlike the target compound, S336 lacks a chlorophenyl group and instead uses pyridyl and dimethoxybenzyl groups for taste receptor activation . This underscores the oxalamide scaffold’s adaptability across diverse applications.

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a chlorophenyl group, a phenylsulfonyl piperidine moiety, and an oxalamide linkage, making it a subject of interest for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is , and its molecular weight is 450.0 g/mol. The compound can be represented structurally as follows:

| Component | Structure |

|---|---|

| Chlorophenyl Group | Chlorophenyl |

| Phenylsulfonyl Piperidine | Piperidine |

| Oxalamide Linkage | Oxalamide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly those involved in signaling pathways and cellular processes. Piperidine derivatives, including this compound, are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Target Interaction

- Neurotransmitter Receptors : The piperidine moiety may interact with receptors such as dopamine and serotonin receptors, influencing mood and cognitive functions.

- Anti-inflammatory Pathways : Research indicates that compounds with similar structures can inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory effects .

Biological Activity

The biological activity of this compound has been explored in several studies:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced NO secretion in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against HIV by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which could suggest a pathway for further exploration for this oxalamide derivative .

- Cytotoxicity Studies : Preliminary cytotoxicity tests reveal that the compound exhibits low cytotoxicity in various cell lines, making it a promising candidate for further therapeutic development.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound on LPS-stimulated RAW264.7 cells, demonstrating significant inhibition of NO production at specific concentrations .

- HIV Inhibition Study : Research into related phenylsulfonamide compounds has shown promising results against HIV strains, suggesting that modifications to the oxalamide structure could enhance efficacy against viral targets .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | Acetamide derivative | Moderate anti-inflammatory activity |

| N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | Oxalamide derivative | Significant anti-inflammatory activity |

Q & A

Q. Q1. What synthetic strategies are optimal for preparing N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can stereochemical purity be ensured?

Methodological Answer:

- Coupling Reactions : Use TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) or similar carbodiimide-based coupling agents to activate the oxalamide carboxyl group. For example, oxalamide intermediates are coupled with aryl amines (e.g., 4-chloroaniline) in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Piperidine Sulfonylation : Introduce the phenylsulfonyl group to the piperidine ring via sulfonylation of the secondary amine using benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

- Stereochemical Control : Monitor stereochemistry using chiral HPLC or capillary electrophoresis. For example, analogs in and were synthesized as stereoisomer mixtures (1:1) and resolved using preparative chiral columns .

- Yield Optimization : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (e.g., using ethanol/water) to achieve >90% purity .

Q. Q2. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- NMR Analysis : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments, such as the 4-chlorophenyl aromatic protons (δ 7.41–7.82 ppm) and sulfonamide protons (δ 10.75 ppm) . ¹³C NMR can verify carbonyl carbons (δ 165–170 ppm).

- Mass Spectrometry : LC-MS (APCI+) with calculated vs. observed m/z values (e.g., expected [M+H⁺] ± 0.5 Da). For example, analogs in showed m/z 423.26 (calculated) vs. 423.27 (observed) .

- HPLC Purity : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays .

Advanced Research Questions

Q. Q3. What in vitro assays are suitable for evaluating the antiviral activity of this compound, and how can conflicting activity data be resolved?

Methodological Answer:

- HIV Entry Inhibition : Use pseudotyped HIV-1 particles expressing luciferase reporters in CD4⁺ T-cell lines (e.g., MT-2 cells). Measure IC₅₀ values via luminescence reduction (see , where analogs showed IC₅₀ < 1 µM) .

- Data Contradictions : If activity varies between assays (e.g., cell-free vs. cell-based), assess binding affinity to the CD4 receptor via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs in demonstrated discrepancies resolved by crystallography .

- Cytotoxicity Controls : Perform parallel MTT assays on human peripheral blood mononuclear cells (PBMCs) to rule out nonspecific toxicity (CC₅₀ > 50 µM is ideal) .

Q. Q4. How does the phenylsulfonyl-piperidine moiety influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

Methodological Answer:

Q. Q5. What computational methods are effective for modeling interactions between this compound and its biological targets (e.g., HIV gp120)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to the CD4-binding site of HIV gp120. Key interactions include hydrogen bonds with Asp368 and hydrophobic contacts with Trp427 .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of the sulfonamide-piperidine moiety in the binding pocket.

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energies. Analogs in showed ΔG values of −8.5 to −10.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.